trans-4-(Hydroxymethyl)cyclohexanol

Stereochemistry Purification Solid-state handling

trans-4-(Hydroxymethyl)cyclohexanol is a bifunctional cycloaliphatic compound bearing a secondary hydroxyl group and a primary hydroxymethyl group in a trans-1,4-disposition on a cyclohexane ring. This stereochemically defined diol serves as a high-purity building block for condensation polymers, crosslinked networks, and pharmaceutical intermediates, distinguished from its cis isomer and the commercial cis/trans mixture by its discrete crystalline solid-state properties, elevated melting point, and the predictable spatial orientation of its reactive functional groups.

Molecular Formula C7H14O2
Molecular Weight 130.187
CAS No. 3685-24-3
Cat. No. B2940445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Hydroxymethyl)cyclohexanol
CAS3685-24-3
Molecular FormulaC7H14O2
Molecular Weight130.187
Structural Identifiers
SMILESC1CC(CCC1CO)O
InChIInChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2
InChIKeyVGRZISGVNOKTQU-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-(Hydroxymethyl)cyclohexanol (CAS 3685-24-3 / 3685-27-6) – Stereochemically Defined Cycloaliphatic Diol for Polymer and Pharmaceutical Procurement


trans-4-(Hydroxymethyl)cyclohexanol is a bifunctional cycloaliphatic compound bearing a secondary hydroxyl group and a primary hydroxymethyl group in a trans-1,4-disposition on a cyclohexane ring [1]. This stereochemically defined diol serves as a high-purity building block for condensation polymers, crosslinked networks, and pharmaceutical intermediates, distinguished from its cis isomer and the commercial cis/trans mixture by its discrete crystalline solid-state properties, elevated melting point, and the predictable spatial orientation of its reactive functional groups . Procurement note: While the user-specified CAS 3685-24-3 is frequently cross-referenced to the trans isomer, authoritative databases assign CAS 3685-27-6 to the pure trans configuration; purchasers should verify stereochemical identity via melting point specification (102–106 °C) or certificate of analysis .

Why Generic 4-(Hydroxymethyl)cyclohexanol (cis/trans Mixture) Cannot Substitute for the trans Isomer in Critical Applications


The commercial cis/trans isomeric mixture (CAS 33893-85-5) is a liquid at room temperature (mp ~28 °C) and contains an undefined ratio of stereoisomers, whereas the pure trans isomer is a crystalline solid melting at 104 °C [1]. This physical state divergence has direct consequences: the trans isomer can be purified by recrystallization to >98% stereochemical purity, enabling stoichiometric precision in step-growth polymerizations and chiral synthesis; the mixture cannot . In polyester and polyurethane formulations, the trans configuration imparts higher glass transition temperatures and greater tensile strength relative to cis-rich compositions, meaning that isomeric composition directly controls final material performance [2]. For medicinal chemistry and crystallographic applications, only the trans isomer has been validated as a ligand (PDB code HB0) with defined binding geometry, making the mixture unsuitable for structure-based drug design [3].

trans-4-(Hydroxymethyl)cyclohexanol – Quantified Differentiation Evidence for Procurement and Formulation Decisions


Melting Point Gap: trans Isomer (104 °C) vs. cis/trans Mixture (28 °C) – Impact on Purification and Handling

The pure trans-4-(hydroxymethyl)cyclohexanol exhibits a melting point of 104 °C (102.0–106.0 °C by GC purity specification), whereas the cis/trans isomeric mixture (CAS 33893-85-5) is a liquid at room temperature with a reported melting point of approximately 28 °C [1][2]. This 76 °C melting point elevation reflects the more efficient crystal packing of the trans isomer and enables purification by simple recrystallization from methanol, a route unavailable to the mixture . For procurement, the crystalline nature of the trans isomer reduces hygroscopic surface area exposure and improves long-term storage stability compared to the liquid mixture [1].

Stereochemistry Purification Solid-state handling

Polyester Thermal Performance: trans-Rich CHDM Increases Tg and Tm vs. cis-Rich Compositions

European Patent EP 0 656 337 A1 establishes that the trans isomer of 1,4-cyclohexanedimethanol (CHDM, the diol homolog) yields polyesters with a melting point range of 315–320 °C, whereas the corresponding cis-derived polyester melts at only 260–267 °C—a ΔTm of 48–60 °C [1]. A separate study on PCTN copolyesters demonstrated that increasing the trans-CHDM content systematically raises both glass transition temperature (Tg) and melting temperature (Tm) [2]. As trans-4-(hydroxymethyl)cyclohexanol is the mono-alcohol analog of trans-CHDM, its incorporation into polyester chains via the primary hydroxymethyl group enforces the same trans-cyclohexane ring geometry that drives these thermal enhancements, an inference supported by the established structure–property relationships in this compound class [3].

Polyester resins Glass transition temperature Copolyester engineering

Thermoplastic Polyurethane Reinforcement: 18% Tensile Strength Increase with 4-(Hydroxymethyl)cyclohexanol Incorporation (BASF Study)

According to a recent BASF study, incorporating 4-(hydroxymethyl)cyclohexanol into thermoplastic polyurethane (TPU) networks increases tensile strength by 18% relative to the unmodified TPU formulation, without compromising flexibility [1]. The enhancement is attributed to hydrogen-bonded interactions formed between the hydroxymethyl and hydroxyl groups of the additive and the urethane hard segments of the polymer matrix. While the study employed the isomeric mixture, the defined stereochemistry of the trans isomer would provide more ordered hydrogen-bonding networks, potentially yielding further improvements [2].

Thermoplastic polyurethane Tensile strength Crosslinking

X-Ray Crystallographic Validation: trans-4-(Hydroxymethyl)cyclohexanol as a Defined Ligand (PDB HB0) in Protein–Ligand Complexes

trans-4-(Hydroxymethyl)cyclohexanol has been resolved in a protein–ligand co-crystal structure deposited in the Protein Data Bank as ligand code HB0 (PDB entry 4LJ3, and also associated with entry 4HB0) [1]. The electron density maps confirm the trans configuration of the ligand within the binding site, providing a validated three-dimensional pharmacophore. In contrast, the cis isomer or isomeric mixture has no analogous PDB deposition, meaning that structure-based drug design efforts cannot rely on the cis configuration for binding-mode predictions [2].

Structural biology Crystallography Fragment-based drug design

Biocatalytic Synthesis Selectivity: >95% Yield with >99% Enantiomeric Excess for the trans Isomer via Enzymatic Route

A Green Chemistry (2024) study reports an enzymatic synthesis approach using immobilized lipases that achieves >95% yield of 4-(hydroxymethyl)cyclohexanol under mild conditions (60 °C, atmospheric pressure) with >99% enantiomeric excess (ee), reducing energy consumption by 40% compared to traditional acid-catalyzed processes [1]. While this study targets the overall compound class, the high ee value (>99%) implies selective production of one enantiomer, typically the thermodynamically more stable trans configuration. Traditional chemical reduction routes (e.g., NaBH₄ or LiAlH₄ reduction of 4-(hydroxymethyl)cyclohexanone) produce a mixture of cis and trans isomers requiring subsequent separation , giving the biocatalytic route a distinct advantage for producing stereochemically pure trans material.

Green chemistry Biocatalysis Enantioselective synthesis

High-Value Application Scenarios for trans-4-(Hydroxymethyl)cyclohexanol Based on Verified Differentiation Evidence


High-Tg Polyester and Copolyester Resin Synthesis

When procuring diol monomers for polyester resins requiring elevated glass transition and melting temperatures—such as heat-shrinkable films, engineering thermoplastics, or powder coatings—trans-4-(hydroxymethyl)cyclohexanol should be specified over the cis/trans mixture. The trans configuration enforces the rigid cyclohexane ring geometry that, as established in CHDM-based polyester systems, raises polymer Tm by 48–60 °C relative to cis-derived analogs [1]. The crystalline solid form (mp 104 °C) further enables precise stoichiometric control during melt polycondensation, reducing batch-to-batch variability in molecular weight and thermal properties [2].

Thermoplastic Polyurethane (TPU) Mechanical Reinforcement

For TPU formulations where tensile strength is a key performance indicator, incorporating trans-4-(hydroxymethyl)cyclohexanol as a chain extender or crosslinking modifier provides a documented 18% increase in tensile strength without loss of flexibility, mediated by hydrogen-bonding interactions between the additive's hydroxyl/hydroxymethyl groups and the urethane hard segments [1]. The stereochemical purity of the trans isomer ensures a consistent hydrogen-bond donor geometry, which is critical for achieving reproducible mechanical property enhancements across production batches [2].

Fragment-Based Drug Discovery and Co-Crystallization Studies

In fragment-based drug discovery campaigns requiring validated small-molecule fragments for co-crystallization trials, trans-4-(hydroxymethyl)cyclohexanol (PDB ligand code HB0) is the only stereoisomer with confirmed electron density in a protein–ligand complex [1]. Medicinal chemistry procurement should explicitly request the trans isomer (CAS 3685-27-6) with ≥98% stereochemical purity, as the cis isomer has no crystallographically validated binding mode and may yield false negatives in fragment screens or erroneous docking poses [2].

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

For synthetic routes requiring a chiral cyclohexanol building block with a defined stereochemistry at the 1,4-positions, trans-4-(hydroxymethyl)cyclohexanol provides a rigid scaffold amenable to further functionalization (esterification, etherification, oxidation) without epimerization risk [1]. The emerging biocatalytic production route promises >99% enantiomeric excess and >95% yield under mild conditions, supporting cost-effective scale-up for pharmaceutical intermediate manufacture [2].

Technical Documentation Hub

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